MFCD18317298

Description

Based on structural parallels in the evidence, MFCD18317298 may feature a polycyclic aromatic framework with halogen (e.g., Cl, Br) and nitrogen substituents, influencing its reactivity and bioactivity . Such compounds are typically synthesized via catalytic cross-coupling reactions, as exemplified in and , and are valued for their roles as kinase inhibitors or intermediates in drug development .

Properties

IUPAC Name |

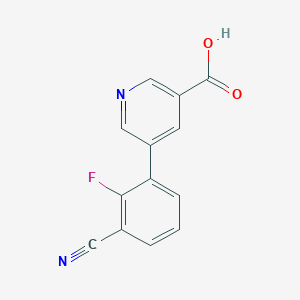

5-(3-cyano-2-fluorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7FN2O2/c14-12-8(5-15)2-1-3-11(12)9-4-10(13(17)18)7-16-6-9/h1-4,6-7H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIEPTZBEVJCGJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C2=CC(=CN=C2)C(=O)O)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60687412 | |

| Record name | 5-(3-Cyano-2-fluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60687412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261999-70-5 | |

| Record name | 5-(3-Cyano-2-fluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60687412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD18317298 involves several steps, including the use of specific reagents and controlled reaction conditions. The process typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions that lead to the formation of the desired compound. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure the purity and yield of the final product.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using advanced techniques and equipment. The process involves the use of large reactors and continuous monitoring systems to maintain optimal conditions. The industrial production methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: MFCD18317298 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of the reactions.

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often characterized by their unique chemical structures and properties, which can be further utilized in various applications.

Scientific Research Applications

MFCD18317298 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for synthesizing new compounds and studying reaction mechanisms. In biology, it serves as a tool for investigating cellular processes and molecular interactions. In medicine, this compound is explored for its potential therapeutic effects and drug development. In industry, it is utilized in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of MFCD18317298 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action are complex and may include various biochemical processes, such as signal transduction and enzyme regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD18317298 with structurally and functionally analogous compounds, leveraging data from the evidence:

Key Observations:

Boronic acid derivatives (e.g., MFCD13195646) exhibit superior BBB permeability compared to halogenated aromatics, highlighting functional trade-offs .

Functional Divergence: Trifluoromethyl groups (e.g., MFCD00039227) enhance metabolic stability but reduce solubility, whereas chlorinated analogs (this compound/MFCD11044885) balance solubility and bioactivity .

Synthetic Challenges :

- Boronic acids (MFCD13195646) require palladium-catalyzed cross-coupling, increasing complexity vs. straightforward heterocyclic alkylation used for chloropyrrolotriazines .

Research Findings and Implications

Bioactivity Profiles :

- Chloropyrrolotriazines (this compound/MFCD11044885) demonstrate moderate Log S values (-2.99), suggesting adequate solubility for oral administration but requiring formulation optimization .

- Boronic acids (MFCD13195646) achieve high BBB penetration, making them candidates for CNS-targeting therapies despite synthetic hurdles .

Thermodynamic Stability :

- Trifluoromethyl ketones (MFCD00039227) exhibit lower Log Kp (-6.21 cm/s), indicating poor skin permeability compared to chlorinated analogs .

Industrial Relevance :

- Pyrazole derivatives (MFCD28167899) are prioritized in drug discovery due to their versatility, though scalability remains a challenge .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.